N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide
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Overview
Description
“N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with an oxane ring, a phenoxyethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving diols or epoxides.
Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with an amine.
Formation of the prop-2-enamide moiety: This can be done through amide coupling reactions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxane ring or the phenoxyethyl group.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-4-yl)-N-(2-phenoxyethyl)acetamide
- N-(oxan-4-yl)-N-(2-phenoxyethyl)butanamide
- N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-ynamide
Uniqueness
“N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-16(18)17(14-8-11-19-12-9-14)10-13-20-15-6-4-3-5-7-15/h2-7,14H,1,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKUNTZWLDTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCOC1=CC=CC=C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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